molecular formula C32H74N2O7P2 B1280432 Bis(tetrabutylammonium) Dihydrogen Pyrophosphate CAS No. 857447-79-1

Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

Cat. No.: B1280432
CAS No.: 857447-79-1
M. Wt: 660.9 g/mol
InChI Key: WPGBCELIUCBRKN-UHFFFAOYSA-L
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Description

Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is a chemical compound with the molecular formula C32H74N2O7P2. It is commonly used as a biochemical reagent and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is known for its role in the synthesis of nucleotide 5’-O-triphosphates, which are essential for various biochemical processes .

Biochemical Analysis

Biochemical Properties

Bis(tetrabutylammonium) Dihydrogen Pyrophosphate plays a crucial role in biochemical reactions, particularly in the phosphorylation of nucleotides. It interacts with enzymes such as pyrophosphatases, which catalyze the hydrolysis of pyrophosphate to inorganic phosphate . This interaction is essential for the synthesis of nucleotide triphosphates, which are vital for DNA and RNA synthesis . The compound also interacts with proteins involved in nucleotide metabolism, facilitating the transfer of phosphate groups to nucleotides .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects cell function by modulating the availability of nucleotide triphosphates, which are necessary for DNA replication and transcription . The compound’s impact on cell signaling pathways can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins involved in nucleotide metabolism . It acts as a phosphorylating reagent, transferring phosphate groups to nucleotides and other biomolecules . This process is critical for the synthesis of nucleotide triphosphates, which are essential for various cellular functions . The compound may also influence enzyme activity by inhibiting or activating specific enzymes involved in nucleotide metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable when stored under inert gas and at low temperatures (below 0°C), but it is sensitive to air, moisture, and heat . Long-term exposure to these conditions can lead to degradation, affecting its efficacy in biochemical reactions . Studies have shown that the compound maintains its activity over extended periods when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively facilitates nucleotide synthesis without causing adverse effects . At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and higher doses do not result in increased activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide synthesis and metabolism . It interacts with enzymes such as pyrophosphatases and kinases, which are responsible for the transfer of phosphate groups to nucleotides . This interaction is crucial for maintaining the balance of nucleotide pools within cells, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where nucleotide synthesis occurs . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

This compound is localized to subcellular compartments involved in nucleotide synthesis, such as the nucleus and mitochondria . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its activity and function . The compound’s localization is essential for its role in facilitating nucleotide synthesis and maintaining cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate typically involves the reaction of tetrabutylammonium bromide with pyrophosphoric acid. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored under inert gas and at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Bis(tetrabutylammonium) Dihydrogen Pyrophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is unique due to its ability to efficiently phosphorylate nucleotide precursors, making it an essential reagent in the synthesis of nucleotide 5’-O-triphosphates. Its stability and reactivity under mild conditions also make it a valuable compound in various scientific research applications .

Properties

IUPAC Name

[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.H4O7P2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h2*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGBCELIUCBRKN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H74N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857447-79-1
Record name Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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